1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(3-Chlorophenyl)-3-(4-methylpyridin-3-yl)urea: Similar structure but with the methyl group on a different position of the pyridine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the specific positioning of the chlorophenyl and methylpyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are not observed in closely related compounds, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
125300-55-2 |
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Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C13H12ClN3O/c1-9-5-6-15-12(7-9)17-13(18)16-11-4-2-3-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
InChI Key |
FTIZKIFBULUFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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